4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide

IKKα inhibitor NF-κB noncanonical pathway kinase isoform selectivity

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (CAS 2126749-48-0; proprietary code SU-909; also designated IKKα-IN-48) is a 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine derivative bearing a para-primary benzenesulfonamide moiety. This compound was identified through a structure-based design program at the University of Strathclyde as the first potent and selective inhibitor of Inhibitory κB Kinase α (IKKα) over the closely related IKKβ isoform, with a Ki of 0.08 ± 0.07 µM against IKKα and approximately 10–20-fold selectivity over IKKβ (IC50 = 1.0 ± 0.28 µM).

Molecular Formula C13H10N6O2S
Molecular Weight 314.32 g/mol
Cat. No. B12441178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide
Molecular FormulaC13H10N6O2S
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=CNC3=NC(=N2)N)C#N)S(=O)(=O)N
InChIInChI=1S/C13H10N6O2S/c14-5-8-6-17-12-10(8)11(18-13(15)19-12)7-1-3-9(4-2-7)22(16,20)21/h1-4,6H,(H2,16,20,21)(H3,15,17,18,19)
InChIKeyMPTGZYHKBIOUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (SU-909): A Selective IKKα Inhibitor for Noncanonical NF-κB Pathway Dissection


4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (CAS 2126749-48-0; proprietary code SU-909; also designated IKKα-IN-48) is a 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine derivative bearing a para-primary benzenesulfonamide moiety [1]. This compound was identified through a structure-based design program at the University of Strathclyde as the first potent and selective inhibitor of Inhibitory κB Kinase α (IKKα) over the closely related IKKβ isoform, with a Ki of 0.08 ± 0.07 µM against IKKα and approximately 10–20-fold selectivity over IKKβ (IC50 = 1.0 ± 0.28 µM) [1][2]. It functions as a chemical probe that selectively inhibits the IKKα-driven noncanonical NF-κB pathway—measured by suppression of p100 phosphorylation in U2OS cells (cellular IC50 = 8.8 µM)—without affecting IKKβ-dependent IκBα degradation in the canonical pathway [1]. The compound is registered in ChEMBL (CHEMBL4089551) and PubChem (CID 137641677) and has been cited in over 58 subsequent publications as a reference IKKα tool compound [3].

Why In-Class Pyrrolo[2,3-d]pyrimidine Sulfonamides Cannot Interchangeably Substitute for 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide


Although the pyrrolo[2,3-d]pyrimidine scaffold is shared across numerous kinase inhibitor chemotypes—including CDK4/6 inhibitors (e.g., ribociclib), JAK inhibitors, and Aurora kinase inhibitors—the IKKα selectivity profile of SU-909 is exquisitely sensitive to subtle structural modifications that are invisible to gross scaffold classification [1][2]. Systematic SAR studies published in the 2017 J. Med. Chem. article demonstrate that three structural features are simultaneously required: the 5-cyano group (removal reduces IKKα potency >30-fold), the 2-amino group (removal further attenuates activity), and the para-primary sulfonamide on the 4-phenyl ring (replacement with methyl sulfone or secondary sulfonamide inverts isoform selectivity toward IKKβ) [1]. The 2024 aminoindazole-pyrrolo[2,3-b]pyridine series (SU1261, SU1349) achieved higher IKKα potency and selectivity but through an entirely different heterocyclic core, underscoring that even within IKKα-targeted programs, scaffold hopping alters binding mode and off-target liability profiles [2]. Generic procurement of a pyrrolo[2,3-d]pyrimidine sulfonamide without verifying the exact substitution pattern risks acquiring a compound with reversed or abolished IKKα/IKKβ selectivity, fundamentally compromising experiments designed to dissect the noncanonical NF-κB pathway [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (SU-909)


IKKα vs. IKKβ Isoform Selectivity Ratio: Direct Biochemical Comparison of SU-909 with Its Closest 4-Phenyl Analog (Compound 47) and Selectivity-Inverted Analogs (Compounds 49, 50)

In the definitive 2017 J. Med. Chem. study, SU-909 (compound 48) demonstrated a Ki of 0.08 ± 0.07 µM against IKKα and an IC50 of 1.0 ± 0.28 µM against IKKβ, yielding 10–20-fold selectivity for IKKα [1]. By contrast, the closely related para-hydroxymethyl analog (compound 47) showed similar IKKα biochemical potency but weaker cellular activity (p100 IC50 = 13.9 µM vs. 8.8 µM for SU-909) [1]. Critically, replacing the primary sulfonamide of SU-909 with a methyl sulfone (compound 49) or a secondary sulfonamide (compound 50) reversed isoform selectivity entirely—both compounds became more potent against IKKβ than IKKα, demonstrating that the para-primary sulfonamide is a selectivity-determining pharmacophore, not merely a potency enhancer [1].

IKKα inhibitor NF-κB noncanonical pathway kinase isoform selectivity

Cellular Pathway Selectivity: Noncanonical vs. Canonical NF-κB Pathway Discrimination by SU-909 in U2OS Cells

SU-909 selectively inhibits the IKKα-driven noncanonical NF-κB pathway without perturbing the IKKβ-dependent canonical pathway in the same cellular system. In U2OS osteosarcoma cells, SU-909 inhibited FCS-stimulated p100 phosphorylation (a specific IKKα noncanonical readout) with an IC50 of 8.8 µM, while leaving IKKβ-dependent IκBα degradation in the canonical pathway unaffected at concentrations up to 30 µM [1]. In contrast, compound 47, the closest active analog, required a higher concentration to achieve the same effect (p100 IC50 = 13.9 µM), representing a 1.6-fold potency advantage for SU-909 in cells [1]. The IKKβ-selective inhibitor BMS-345541 (IC50 = 0.3 µM for IKKβ) suppresses the canonical pathway but does not discriminate noncanonical signaling, making SU-909 uniquely suited for experiments requiring exclusive noncanonical pathway interrogation [2].

noncanonical NF-κB signaling p100 phosphorylation IKKα cellular target engagement

Structure–Activity Relationship (SAR) Evidence: The 5-Cyano and 2-Amino Groups as Non-Negotiable Determinants of IKKα Potency

Systematic deletion of functional groups from SU-909 revealed that the 5-cyano and 2-amino substituents are individually indispensable for IKKα inhibitory activity. Removal of the 5-cyano group alone (compound 64, otherwise identical to SU-909) reduced IKKα potency more than 30-fold [1]. Removal of both the 5-cyano and 2-amino groups (compound 65) further degraded activity against both isoforms [1]. Compound 66, which retained the 5-cyano but lacked the 2-amino group, partially attenuated IKKβ activity but did not restore IKKα potency [1]. Molecular docking and MD simulations demonstrated that the 5-cyano group forms a critical water-bridged hydrogen bond network with Asp102 in the IKKα back pocket, while also conformationally restraining the 4-phenyl ring to optimize the p-sulfonamide H-bond interaction with the GK+3 hinge residue—an interaction geometry that is not accessible in IKKβ due to sequestration of Asn28 by Gln48 [1]. By contrast, the newer aminoindazole-pyrrolo[2,3-b]pyridine series (SU1261, SU1349) achieves IKKα binding through an entirely different heterocyclic scaffold with distinct hinge-binding geometry, resulting in higher selectivity ratios but also a different off-target kinase fingerprint [2].

structure-activity relationship 5-cyanopyrrolo[2,3-d]pyrimidine hinge-binding pharmacophore

Kinome-Wide Off-Target Profiling: SU-909 Exhibits a Defined Polypharmacology Fingerprint That Differs from Next-Generation IKKα Inhibitors

A limited kinase profiling panel of 40 kinases representative of the human kinome revealed that SU-909 at 10 µM inhibited >80% of the enzymatic activity of seven off-target kinases: Aurora A, CaMK1, CHK2, CK1, GSK3, MEK1, and PKC [1]. This off-target polypharmacology is distinct from the CDK-focused profile of ribociclib-derivative 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine compounds (e.g., compound 2g from the 2023 Yang et al. study, which is a pan-CDK inhibitor with strong CDK1/2/4/9 activity) [2]. The newer aminoindazole-pyrrolo[2,3-b]pyridine IKKα inhibitors SU1261 and SU1349 have not yet undergone comparably broad kinome profiling in the published literature, leaving SU-909 as the IKKα tool compound with the most extensively documented off-target kinase profile [3]. Researchers designing experiments where concomitant Aurora A or GSK3 inhibition could confound phenotypic readouts should therefore select SU-909 with full awareness of its ancillary activities, rather than assuming a cleaner profile from newer but less-profiled alternatives.

kinase selectivity profiling off-target liability chemical probe qualification

Physicochemical and Drug-Likeness Profile: SU-909 Meets All Lipinski Rule-of-Five Criteria, Distinguishing It from Larger Macrocyclic or Bivalent IKK Inhibitors

SU-909 has a molecular weight of 314.3 Da, calculated logP of 0.73, 3 hydrogen bond donors, 6 hydrogen bond acceptors, and only 2 rotatable bonds, satisfying all Lipinski Rule-of-Five criteria for drug-likeness [1]. This compact physicochemical profile contrasts with larger ATP-competitive IKKβ inhibitors (e.g., BMS-345541, MW ~400 Da) and with macrocyclic or bivalent IKK inhibitors that often exceed 500 Da [2]. The low molecular weight and favorable logP of SU-909 facilitate cellular permeability, as evidenced by its ability to engage intracellular IKKα and suppress p100 phosphorylation in U2OS cells at low micromolar concentrations [1]. The ChEMBL database records a molecular weight of 314.33 g/mol and polar surface area of 151.5 Ų, confirming the balanced physicochemical parameters [3]. For procurement decisions involving chemical probe candidates, SU-909's compliance with all five Lipinski parameters reduces the risk of poor solubility or permeability that often complicates cell-based studies with larger, more lipophilic kinase inhibitors.

drug-likeness Lipinski rule of five chemical probe physicochemical properties

Optimal Research and Procurement Application Scenarios for 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (SU-909)


Pharmacological Dissection of IKKα-Dependent Noncanonical NF-κB Signaling in Cancer Cell Models

SU-909 is the most extensively validated chemical probe for selectively inhibiting IKKα-driven p100 phosphorylation without cross-suppressing IKKβ-dependent canonical signaling [1]. In prostate cancer (PC-3M) and pancreatic cancer (MIA PaCa-2, AsPC-1) cell lines where noncanonical NF-κB is constitutively active, SU-909 at 5–10 µM reliably suppresses p100 processing to p52, enabling researchers to deconvolve IKKα-specific contributions to proliferation and survival from IKKβ-mediated inflammatory signaling [1][2]. Procurement recommendation: order SU-909 at >98% purity (HPLC) with CAS verification (2126749-48-0) to ensure identity; typical working concentrations for cell-based assays range from 1–30 µM.

Structure–Activity Relationship (SAR) Benchmarking for IKKα Inhibitor Lead Optimization Programs

SU-909 serves as the reference benchmark compound for any medicinal chemistry program targeting IKKα selectivity. Its well-characterized SAR—including the >30-fold potency loss upon 5-cyano removal, the selectivity inversion caused by sulfonamide N-alkylation, and the defined off-target kinase fingerprint—provides a quantitative baseline against which novel IKKα inhibitor series (e.g., aminoindazole-pyrrolo[2,3-b]pyridines such as SU1261 and SU1349) can be compared [1][2]. Researchers should source SU-909 from vendors that provide batch-specific analytical data (NMR, HPLC, MS) to ensure that SAR comparisons are not confounded by impurity-driven artifacts.

Chemical Biology Tool Compound for Pathway-Specific Biomarker Validation (p100, TAX1BP1, SMRT, CBP)

Multiple independent studies have employed SU-909 to validate IKKα-dependent downstream biomarkers including TAX1BP1, SMRT, and CBP [1]. Because SU-909 does not suppress IKKβ-dependent IκBα degradation, it uniquely enables the identification of biomarkers that are specifically regulated by the noncanonical NF-κB axis, as opposed to those co-regulated by both pathways [1]. For biomarker discovery programs in oncology or inflammation, procuring SU-909 with documented selectivity credentials is essential to avoid false attribution of canonical pathway readouts to IKKα inhibition.

Comparative Kinase Selectivity Profiling and Chemical Probe Qualification Studies

The published kinome profiling data for SU-909 (40 kinases; >80% inhibition of 7 off-targets at 10 µM) provide a foundation for probe qualification studies that assess the suitability of SU-909 as a chemical tool for specific experimental contexts [1]. Researchers conducting target engagement studies should supplement SU-909 treatment with orthogonal approaches (e.g., IKKα siRNA knockdown or CRISPR interference) to control for off-target effects at Aurora A, CHK2, or GSK3 [1]. Procurement from reputable vendors with documented purity and stability data ensures reproducible kinome profiling results across laboratories.

Quote Request

Request a Quote for 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.